N-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)propanamide
Overview
Description
N-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of two methoxy groups attached to the phenyl rings and a propanamide moiety
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 4-methoxyphenylacetic acid.
Formation of Intermediate: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with 4-methoxyphenylacetic acid in the presence of a base such as sodium hydroxide to form an intermediate.
Amidation: The intermediate is then subjected to amidation using an amine source, such as ammonia or an amine derivative, under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.
Reduction: The amide group can be reduced to form an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxyphenyl)-3-phenylpropanamide
- N-(4-methoxyphenyl)-3-phenylpropanamide
- N-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)propanamide
Uniqueness
N-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)propanamide is unique due to the presence of both 3,4-dimethoxy and 4-methoxy substituents on the phenyl rings. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-21-15-8-4-13(5-9-15)6-11-18(20)19-14-7-10-16(22-2)17(12-14)23-3/h4-5,7-10,12H,6,11H2,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUANIOKQHDRUJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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